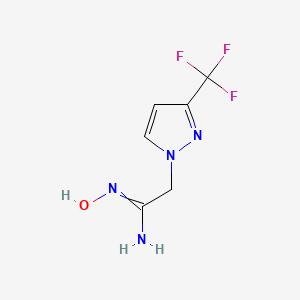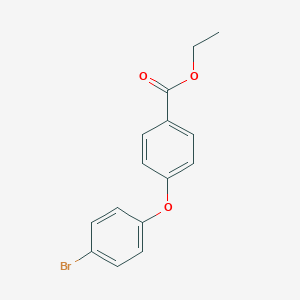
Ethyl 4-(4-bromophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-bromophenoxy)benzoate is an organic compound with the molecular formula C16H15BrO3 It is a benzoate ester that features a bromophenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-bromophenoxy)benzoate typically involves the esterification of 4-(4-bromophenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by recrystallization from a suitable solvent such as acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenoxy)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: The corresponding alcohols or aldehydes.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-(4-bromophenoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromophenoxy)benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with biological macromolecules, potentially inhibiting or modifying their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Ethyl 4-(4-bromophenoxy)benzoate can be compared with other similar compounds such as:
Ethyl 4-(4-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(4-methylphenoxy)benzoate: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
Ethyl 4-(4-nitrophenoxy)benzoate:
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenoxy)benzoate |
InChI |
InChI=1S/C15H13BrO3/c1-2-18-15(17)11-3-7-13(8-4-11)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |
InChI Key |
MMTZIMQMZQYQQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


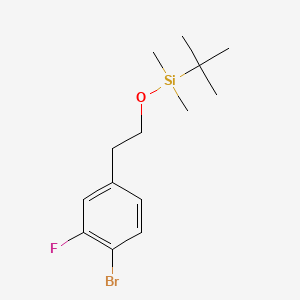
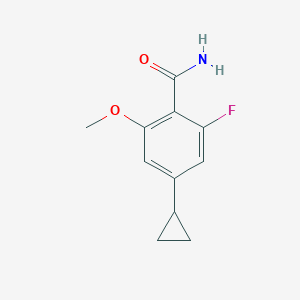
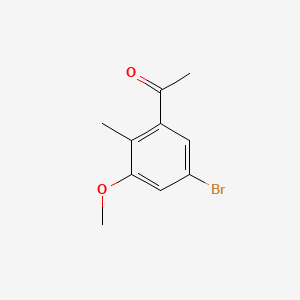
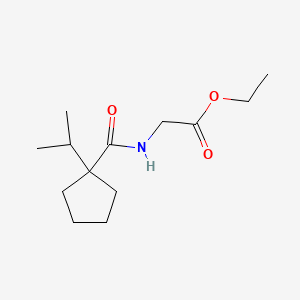
![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
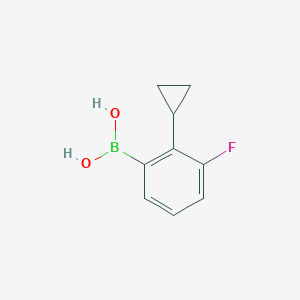
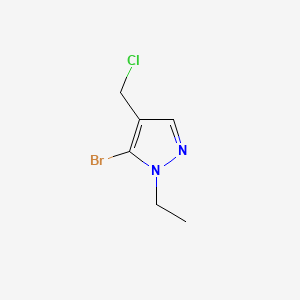
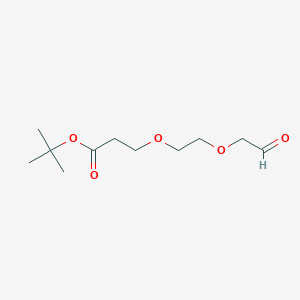
![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
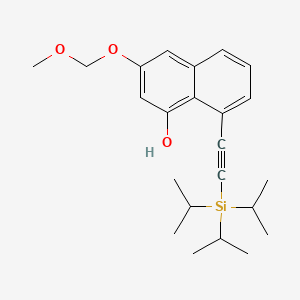
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)
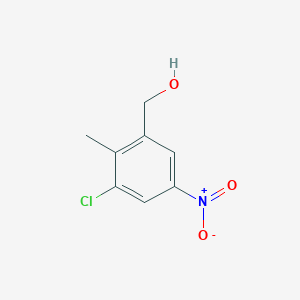
![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
